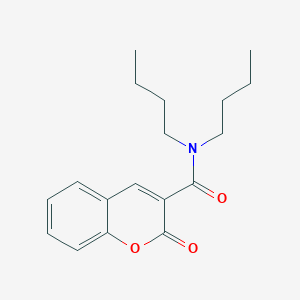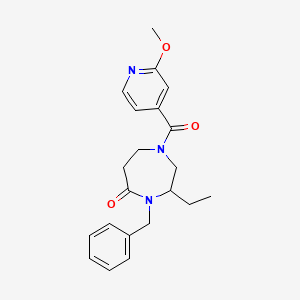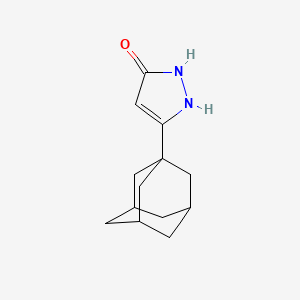
N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Derivatives Isolation and Structural Elucidation
Researchers isolated four urea derivatives from the roots of Pentadiplandra brazzeana, utilizing spectroscopic techniques for structural elucidation. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea was identified as a new compound, marking a significant discovery in natural product chemistry. This research underscores the potential of urea derivatives in the development of new chemical entities from natural sources (Tsopmo et al., 1999).
Glycogen Synthase Kinase 3β Inhibition
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is highlighted as a derivative of AR-A014418, a known inhibitor of glycogen synthase kinase 3β (GSK-3β). This compound's molecular structure facilitates the formation of one-dimensional chains via hydrogen bonds, showcasing its potential in medicinal chemistry for the development of novel inhibitors targeting GSK-3β, a critical enzyme implicated in various diseases (Lough et al., 2010).
Synthetic Applications and Chemical Reactions
The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in synthetic chemistry. This process involves double lithiation at specific positions, allowing for high-yield production of substituted products. Such synthetic strategies are vital for the development of complex organic molecules and have broad applications in pharmaceuticals and materials science (Smith et al., 2013).
Deuterium-Labeled Compound Synthesis for Pharmacokinetics
The synthesis of deuterium-labeled AR-A014418, a potent compound against cancer, pain, and neurodegenerative disorders, exemplifies the application of N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea in pharmacokinetic studies. This work demonstrates the importance of stable isotope labeling in drug development, facilitating accurate measurement of drug absorption and distribution (Liang et al., 2020).
Cocondensation Reactions for Polymer Synthesis
Research on the cocondensation of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. This study provides insight into the reactivity of urea derivatives in polymer chemistry, offering pathways to design and synthesize materials with tailored properties (Tomita & Hse, 1992).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-15(10-13(12)2)19-17(20)18-11-14-5-8-16(21-3)9-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASBZPWRFJFGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)


![ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5500145.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5500179.png)
